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Compound of Interest

(R)-3-amino-3-phenylpropanoic
Compound Name:
acid hydrochloride

Cat. No.: B152319

An in-depth technical guide on the spectroscopic analysis of (R)-3-amino-3-phenylpropanoic
acid hydrochloride, designed for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the analytical techniques used to
characterize this compound, including detailed experimental protocols and tabulated spectral
data.

Introduction

(R)-3-amino-3-phenylpropanoic acid, also known as (R)-B-Phenylalanine, is a chiral non-
proteinogenic amino acid. Its hydrochloride salt is a common form used in research and
development due to its stability and solubility. Accurate structural elucidation and purity
assessment are critical for its application in pharmaceutical synthesis and biological studies.
This guide details the standard spectroscopic methods for its characterization: Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Spectroscopic Data

The following sections summarize the expected spectroscopic data for (R)-3-amino-3-
phenylpropanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the molecular structure. Spectra are
typically recorded in a deuterated solvent such as Deuterium Oxide (D20), in which the
hydrochloride salt is soluble.

Table 1: *H NMR Spectroscopic Data for (R)-3-amino-3-phenylpropanoic acid hydrochloride

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.40 - 7.55 Multiplet 5H
(CeH5s)
_ Methine proton (CH-
~4.60 Triplet 1H
N)
Methylene protons
~3.00 Doublet of doublets 2H

(CH2)

Note: Data is based on typical values for this structural motif. The spectrum for (R)-3-Amino-3-
phenylpropionic Acid in D20 containing DCI provides a reference for these assignments.[1]

Table 2: 13C NMR Spectroscopic Data for (R)-3-amino-3-phenylpropanoic acid
hydrochloride

Chemical Shift (6) ppm Assignment

~175 Carbonyl carbon (C=0)

~135 Quaternary aromatic carbon (C-CH)
~129.5 Aromatic carbons (CH)

~129.0 Aromatic carbons (CH)

~127.0 Aromatic carbons (CH)

~55 Methine carbon (CH-N)

~40 Methylene carbon (CHz)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of the solid-state sample is typically acquired.

Table 3: IR Absorption Bands for 3-amino-3-phenylpropanoic acid

Wavenumber (cm~?) Intensity Assignment

3400 - 2500 (broad) Strong, Broad O-H streteh (Carboxy./lic acid),
N-H stretch (Ammonium salt)

~3030 Medium Aromatic C-H stretch

~2900 Medium Aliphatic C-H stretch

~1710 Strong C=0 stretch (Carboxylic acid)

~1600, ~1490, ~1450 Medium-Weak Aromatic C=C bending

~1580 Medium N-H bending (Amine salt)

~1400 Medium O-H bending

C-H out-of-plane bending
~750, ~700 Strong )
(Monosubstituted benzene)

Note: Data is representative for 3-amino-3-phenylpropionic acid and its hydrochloride salt.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. Electrospray lonization (ESI) is a common technique for this type of compound.

Table 4. Mass Spectrometry Data for (R)-3-amino-3-phenylpropanoic acid
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m/z (Mass-to-Charge Ratio) lon

166.08 [M+H]*+

149.08 [M-NHs+H]*

120.08 [CsHsO]*

105.07 [C7H-O]*

91.05 [C7H7]* (Tropylium ion)

Note: The molecular weight of the free base (CoH11NO2) is 165.19 g/mol .[3] The [M+H]* ion is
expected at m/z 166. Fragmentation data is based on typical pathways for similar structures.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the structure of
molecules in solution.[4]

e Sample Preparation:

Weigh approximately 10-20 mg of (R)-3-amino-3-phenylpropanoic acid hydrochloride.
[5]

[e]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
D20) in a clean, small vial.

o If the sample does not dissolve completely, gentle vortexing may be applied.

o Filter the solution through a pipette containing a small plug of glass wool to remove any
particulate matter.

o Transfer the filtered solution into a standard 5 mm NMR tube.[6]

o Data Acquisition:
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[e]

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer,
16-32 scans, and a relaxation delay of 1-2 seconds.

o Acquire a 133C NMR spectrum. This requires a higher sample concentration (50-100 mg) or
a longer acquisition time (e.g., 1024 scans or more) due to the lower natural abundance of
13C.[5]

» Data Processing:

[e]

Apply Fourier transformation to the raw data (FID).

o

Phase the resulting spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

[¢]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

FT-IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.[7]
e Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent
like methylene chloride or acetone.[8]

o Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or
NaCl).[8]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.[8]

o Data Acquisition:

o Place the salt plate into the sample holder of the FT-IR spectrometer.
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o Acquire a background spectrum of the empty instrument to subtract atmospheric
interference.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio over a range of 4000-400 cm~1.

» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to generate the final transmittance or absorbance spectrum.

o Label the significant peaks corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio
of ions.[9]

o Sample Preparation (for ESI-MS):

[e]

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
suitable solvent (e.g., methanol or acetonitrile/water mixture).[10]

[e]

Perform a serial dilution of the stock solution to a final concentration of 1-10 pg/mL.[10]

o

If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to
promote protonation and the formation of [M+H]* ions.

o

Filter the final solution to remove any particulates before injection.[10]
o Data Acquisition:

o Infuse the sample solution into the electrospray ionization (ESI) source of the mass
spectrometer at a constant flow rate.

o Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500
amu).
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o If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting

the precursor ion ([M+H]*) and subjecting it to collision-induced dissociation (CID).

o Data Analysis:

o Identify the molecular ion peak ([M+H]*) to confirm the molecular weight of the compound.

o Analyze the fragmentation pattern to gain further structural information and confirm the

identity of the molecule.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis

and structural confirmation of (R)-3-amino-3-phenylpropanoic acid hydrochloride.
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Caption: Workflow for the spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid HCI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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